molecular formula C14H14N2O3 B1608813 Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate CAS No. 423768-61-0

Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate

Cat. No.: B1608813
CAS No.: 423768-61-0
M. Wt: 258.27 g/mol
InChI Key: UTABMMGPJGJCCH-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate is an organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a pyridazine ring through an ether linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-methyl-3-pyridazinol in the presence of a suitable esterification agent such as ethyl chloroformate . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-18-14(17)11-5-7-12(8-6-11)19-13-9-4-10(2)15-16-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTABMMGPJGJCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380155
Record name Ethyl 4-[(6-methylpyridazin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-61-0
Record name Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(6-methylpyridazin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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